molecular formula C17H25N5O B4518884 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B4518884
M. Wt: 315.4 g/mol
InChI Key: PBIWYSJSBSOPCW-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H25N5O and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.20591044 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Materials Science

A significant application area is in the polymerization processes, where norbornene derivatives, similar to N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, are utilized. For example, cycloaliphatic polyolefins with functional groups have been obtained through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, demonstrating the versatility of these compounds in creating materials with desired physical and chemical properties (Mathew et al., 1996). Moreover, alicyclic polymers designed for 193 nm photoresist applications have been synthesized, indicating the compound's relevance in the semiconductor industry (Okoroanyanwu et al., 1998).

Functionalization and Synthesis

The functionalization of norbornene derivatives is another critical area of application. UV-induced modulation of the refractive index and surface properties of photoreactive polymers bearing N-phenylamide groups, including similar bicyclic compounds, showcases the potential for creating advanced materials with tunable optical properties (Griesser et al., 2009). Additionally, the synthesis of complex molecules from norbornene derivatives, such as the generation of bicyclo[4.1.0]hept-1,6-ene through gas-phase reactions, illustrates the compound's role in developing novel synthetic methodologies for organic chemistry (Billups et al., 1996).

Advanced Applications

Emerging research highlights the use of norbornene derivatives in the development of fluorine-18-labeled compounds for potential applications in medical imaging, particularly in positron emission tomography (PET). Such studies underline the broader implications of these compounds beyond materials science, hinting at their utility in biomedicine and diagnostic imaging (Lang et al., 1999).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c23-17(18-9-16-8-13-3-6-15(16)7-13)14-4-1-12(2-5-14)10-22-11-19-20-21-22/h3,6,11-16H,1-2,4-5,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIWYSJSBSOPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NCC3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 2
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N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 3
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N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

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